molecular formula C7H4FIN2 B12852090 8-Fluoro-3-iodoimidazo[1,2-a]pyridine

8-Fluoro-3-iodoimidazo[1,2-a]pyridine

Cat. No.: B12852090
M. Wt: 262.02 g/mol
InChI Key: PRGPTTIUITUFKN-UHFFFAOYSA-N
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Description

8-Fluoro-3-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both fluorine and iodine atoms in the molecule makes it a valuable intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-3-iodoimidazo[1,2-a]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and 1,1,1-trifluoro-2-iodoethane.

    Cyclization: The key step involves the cyclization of 2-aminopyridine with 1,1,1-trifluoro-2-iodoethane under basic conditions to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-3-iodoimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form imidazo[1,2-a]pyridine N-oxides or reduction to remove the iodine atom.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form C-C bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

    Coupling: Palladium catalysts with appropriate ligands and bases.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of deiodinated products.

    Coupling: Formation of biaryl or alkyne-substituted derivatives.

Scientific Research Applications

8-Fluoro-3-iodoimidazo[1,2-a]pyridine has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anti-cancer, anti-inflammatory, and antimicrobial activities.

    Chemical Biology: Employed in the design of molecular probes for studying biological processes.

    Material Science: Utilized in the synthesis of organic materials with specific electronic properties.

    Catalysis: Acts as a ligand in transition metal-catalyzed reactions.

Mechanism of Action

The mechanism of action of 8-Fluoro-3-iodoimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The fluorine atom can enhance binding affinity and metabolic stability, while the iodine atom can facilitate the formation of covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    3-Iodoimidazo[1,2-a]pyridine: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    8-Fluoroimidazo[1,2-a]pyridine: Lacks the iodine atom, affecting its ability to participate in certain coupling reactions.

    8-Chloro-3-iodoimidazo[1,2-a]pyridine: Chlorine atom instead of fluorine, which may alter its electronic properties and reactivity.

Uniqueness

8-Fluoro-3-iodoimidazo[1,2-a]pyridine is unique due to the presence of both fluorine and iodine atoms, which provide a balance of electronic effects and reactivity. This makes it a versatile intermediate for various synthetic applications and a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C7H4FIN2

Molecular Weight

262.02 g/mol

IUPAC Name

8-fluoro-3-iodoimidazo[1,2-a]pyridine

InChI

InChI=1S/C7H4FIN2/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H

InChI Key

PRGPTTIUITUFKN-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)F)I

Origin of Product

United States

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